Potassium bicarbonate

Vue d'ensemble

Description

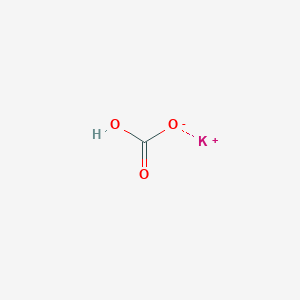

Le bicarbonate de potassium, également connu sous le nom de carbonate acide de potassium, est un composé inorganique de formule chimique KHCO₃. Il se présente sous la forme d’un solide cristallin blanc et est couramment utilisé dans diverses applications en raison de ses propriétés alcalines. Le bicarbonate de potassium est souvent utilisé comme agent levant en boulangerie, agent tampon dans les médicaments et agent extincteur dans les extincteurs chimiques secs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le bicarbonate de potassium est généralement synthétisé en traitant une solution aqueuse de carbonate de potassium avec du dioxyde de carbone. La réaction peut être représentée comme suit : [ \text{K}2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{KHCO}_3 ] Cette réaction est réalisée dans des conditions contrôlées pour assurer la conversion complète du carbonate de potassium en bicarbonate de potassium {_svg_3} .

Méthodes de production industrielle : Dans les milieux industriels, le bicarbonate de potassium est produit en utilisant une méthode similaire. Le carbonate de potassium est dissous dans l’eau et le dioxyde de carbone est barboté dans la solution. Le bicarbonate de potassium résultant précipite et est recueilli par filtration. Le produit est ensuite séché et emballé pour diverses utilisations .

Analyse Des Réactions Chimiques

Types de réactions : Le bicarbonate de potassium subit plusieurs types de réactions chimiques, notamment :

Décomposition : Lorsqu’il est chauffé, le bicarbonate de potassium se décompose pour former du carbonate de potassium, de l’eau et du dioxyde de carbone. [ 2 \text{KHCO}3 \rightarrow \text{K}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Réactions acide-base : Le bicarbonate de potassium réagit avec les acides pour former des sels de potassium, du dioxyde de carbone et de l’eau. Par exemple, sa réaction avec l’acide chlorhydrique produit du chlorure de potassium. [ \text{HCl} + \text{KHCO}_3 \rightarrow \text{KCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Réactifs et conditions communs :

Acides : L’acide chlorhydrique, l’acide sulfurique et l’acide acétique sont couramment utilisés pour réagir avec le bicarbonate de potassium.

Chaleur : Les réactions de décomposition se produisent généralement à des températures comprises entre 100 °C et 120 °C {_svg_6}

Principaux produits :

Carbonate de potassium : Formé lors de la décomposition du bicarbonate de potassium.

Sels de potassium : Formés lors de réactions acide-base avec divers acides.

4. Applications de la recherche scientifique

Le bicarbonate de potassium a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme agent tampon dans diverses réactions et procédés chimiques.

Biologie : Appliqué dans des études impliquant la régulation du pH et comme source de nutriments dans les milieux de culture cellulaire.

Industrie : Employé en agriculture biologique pour lutter contre l’oïdium et comme agent extincteur dans les extincteurs chimiques secs .

Applications De Recherche Scientifique

Applications in the Food Industry

Leavening Agent : Potassium bicarbonate is widely used as a leavening agent in baking. When combined with acidic ingredients, it releases carbon dioxide (CO₂), which causes dough to rise. This reaction is crucial for producing light and fluffy baked goods .

pH Regulator : It serves as a pH regulator in food products, helping to stabilize acidity levels and extend shelf life. This application is particularly important in products like jams and pickles .

Color and Flavor Preservation : The compound enhances the visual appeal and flavor stability of food products by preventing undesirable chemical reactions that can alter taste and color .

Carbonation in Beverages : In the beverage industry, this compound aids in controlling the release of CO₂, contributing to the characteristic fizz of soft drinks and other carbonated beverages .

Health Sector Applications

Mineral Supplement : this compound is used as a dietary supplement to address potassium deficiencies. It plays a vital role in maintaining cellular function, muscle contractions, and nerve signaling .

Pharmaceutical Uses : In pharmaceuticals, it acts as an active pharmaceutical ingredient (API) in effervescent tablets and other formulations where pH balance is crucial .

Agricultural Applications

Fungicide : this compound is recognized for its efficacy as a fungicide. It inhibits the growth of various phytopathogenic fungi by disrupting their cellular processes. Studies have shown significant reductions in fungal growth when treated with this compound .

Drought Resistance Enhancement : Research indicates that this compound can improve drought resistance in plants by enhancing chlorophyll content and overall plant vitality under stress conditions .

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Food Industry | Leavening Agent | Releases CO₂ for dough rise |

| pH Regulator | Stabilizes acidity in foods | |

| Color Preservation | Maintains freshness appearance | |

| Health Sector | Mineral Supplement | Addresses potassium deficiency |

| Pharmaceutical API | Maintains pH balance | |

| Agriculture | Fungicide | Inhibits fungal growth significantly |

| Drought Resistance | Enhances plant resilience |

Case Study 1: Efficacy as a Fungicide

A study evaluated the impact of this compound on the germination of sclerotia from Sclerotium cepivorum. Results indicated that concentrations above 2 mM significantly inhibited germination rates, demonstrating its potential as an effective fungicide in agricultural practices .

Case Study 2: Drought Stress Mitigation

In another study involving basil plants under drought conditions, application of this compound resulted in increased chlorophyll content and improved antioxidant activity. This suggests its role in enhancing drought tolerance among sensitive crops .

Mécanisme D'action

Le principal mécanisme d’action du bicarbonate de potassium est sa capacité à neutraliser les acides. Dans le tractus gastro-intestinal, il augmente le pH en neutralisant l’acide chlorhydrique, ce qui contribue à soulager les symptômes de l’indigestion acide et des brûlures d’estomac. Cette réaction de neutralisation supprime également l’activité de la pepsine, une enzyme qui exacerbe l’ulcération en présence d’acide .

Comparaison Avec Des Composés Similaires

**Similaire

Activité Biologique

Potassium bicarbonate (KHCO₃) is a compound that has garnered attention for its various biological activities, particularly in the fields of nutrition, medicine, and agriculture. This article explores its biological effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

This compound is a white crystalline powder that serves multiple purposes, including as an antacid, electrolyte replenisher, and a potassium supplement. It functions primarily by neutralizing gastric acid, thereby increasing gastrointestinal pH and reducing symptoms associated with acid reflux and ulcers .

- Antacid Properties : this compound neutralizes hydrochloric acid in the stomach, which helps alleviate symptoms of indigestion and heartburn. This action also suppresses the activity of pepsin, an enzyme that can exacerbate ulceration in acidic environments .

- Electrolyte Balance : It plays a crucial role in maintaining electrolyte balance in the body. Approximately 90% of ingested potassium is absorbed in the small intestine through passive diffusion, with excess potassium excreted via urine .

- Bone Health : Recent studies suggest that this compound may positively influence bone health by reducing calcium excretion and bone resorption markers. This is particularly relevant for older adults who are at risk of osteoporosis due to dietary acid loads .

Clinical Studies

Several studies have investigated the effects of this compound supplementation on various health parameters:

- Bone Resorption and Calcium Excretion : A double-blind study involving 171 older adults showed that supplementation with this compound significantly reduced urinary N-telopeptide (a marker of bone resorption) and calcium excretion compared to placebo groups. This suggests a protective effect against bone loss .

- Hyperkalemia Management : In a clinical setting, this compound has been used to manage hyperkalemia (high potassium levels). Research indicates that it can lower plasma potassium levels independent of its pH-altering effects, making it a valuable treatment option even in patients with renal impairment .

- Muscle Health : Another study assessed the impact of this compound on circulating microRNAs associated with muscle metabolism. Results indicated that supplementation led to favorable changes in biomarkers related to bone and muscle health, suggesting potential benefits for physical function in older adults .

Case Studies

- Postmenopausal Women : A cross-sectional study highlighted that postmenopausal women who received this compound had lower incidences of osteoporotic fractures compared to those who did not receive supplementation. This reinforces the potential role of bicarbonate in maintaining bone density during menopause .

- Dietary Acid Load : Research has shown that diets high in acid can negatively affect bone health. Supplementing with this compound helps neutralize this acid load, potentially mitigating adverse effects on bone metabolism and overall health .

Data Tables

Propriétés

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

The antacid potential of potassium bicarbonate is attained by increasing the gastrointestinal pH by neutralizing hydrochloric acid. The increase in pH results in suppression of the action of pepsin which is the enzyme that exacerbates ulceration due to the presence of acid. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.